molecular formula C21H22N2O2 B12516377 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 651722-79-1

4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12516377
CAS No.: 651722-79-1
M. Wt: 334.4 g/mol
InChI Key: VERJPYPLYGTOBV-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a benzyloxy group, a tert-butyl group, and a pyrimidinylidene moiety attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of the benzyloxy and tert-butyl substituted pyrimidine. This is followed by the introduction of the cyclohexadienone moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyloxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
  • 4-[4-(Ethoxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
  • 4-[4-(Propoxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one

Uniqueness

The uniqueness of 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.

Properties

CAS No.

651722-79-1

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(4-tert-butyl-6-phenylmethoxypyrimidin-2-yl)phenol

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)18-13-19(25-14-15-7-5-4-6-8-15)23-20(22-18)16-9-11-17(24)12-10-16/h4-13,24H,14H2,1-3H3

InChI Key

VERJPYPLYGTOBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2=CC=C(C=C2)O)OCC3=CC=CC=C3

Origin of Product

United States

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